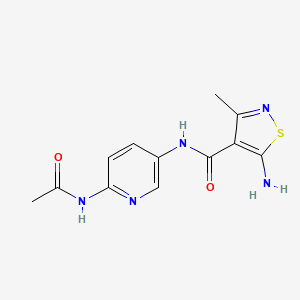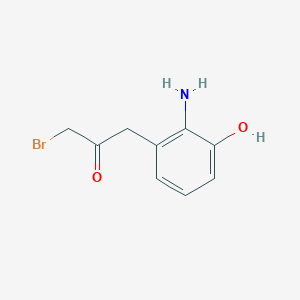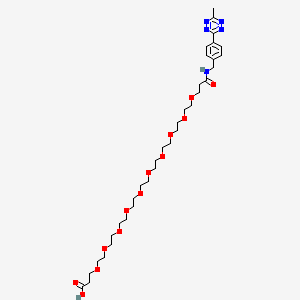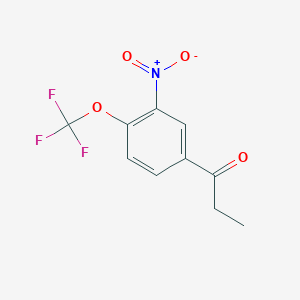
N-(6-Acetamidopyridin-3-yl)-5-amino-3-methylisothiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Acetamidopyridin-3-yl)-5-amino-3-methylisothiazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, an isothiazole ring, and multiple functional groups such as amine and carboxamide. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetamidopyridin-3-yl)-5-amino-3-methylisothiazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the isothiazole ring through cyclization reactions. The final steps often involve the addition of the amino and carboxamide groups under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and optimized to achieve high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Acetamidopyridin-3-yl)-5-amino-3-methylisothiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under specific pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(6-Acetamidopyridin-3-yl)-5-amino-3-methylisothiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of N-(6-Acetamidopyridin-3-yl)-5-amino-3-methylisothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Aminopyridin-2-yl)acetamide
- N-(4-Chloropyridin-2-yl)acetamide
- N-(3-Hydroxypyridin-2-yl)acetamide
- 2-Acetylaminoisonicotinic acid
- N-(6-Methylpyridin-2-yl)acetamide
- N-(4-Iodopyridin-2-yl)acetamide
Uniqueness
N-(6-Acetamidopyridin-3-yl)-5-amino-3-methylisothiazole-4-carboxamide stands out due to its unique combination of functional groups and ring structures
Propiedades
Fórmula molecular |
C12H13N5O2S |
|---|---|
Peso molecular |
291.33 g/mol |
Nombre IUPAC |
N-(6-acetamidopyridin-3-yl)-5-amino-3-methyl-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H13N5O2S/c1-6-10(11(13)20-17-6)12(19)16-8-3-4-9(14-5-8)15-7(2)18/h3-5H,13H2,1-2H3,(H,16,19)(H,14,15,18) |
Clave InChI |
VLXIPLSFZOMRRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC(=C1C(=O)NC2=CN=C(C=C2)NC(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















